molecular formula C8H9FOS B8301785 2-Fluoroethyl 4-mercaptophenyl ether

2-Fluoroethyl 4-mercaptophenyl ether

Cat. No.: B8301785
M. Wt: 172.22 g/mol
InChI Key: GOTJKVIKGZSSEF-UHFFFAOYSA-N
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Description

2-Fluoroethyl 4-mercaptophenyl ether is a fluorinated aromatic thioether characterized by a 2-fluoroethyl group attached to a 4-mercaptophenyl moiety. This compound combines the electron-withdrawing effects of fluorine with the nucleophilic reactivity of the thiol group, making it a candidate for applications in polymer synthesis, molecular electronics, and electrochemical systems.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

4-(2-fluoroethoxy)benzenethiol

InChI

InChI=1S/C8H9FOS/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,11H,5-6H2

InChI Key

GOTJKVIKGZSSEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCF)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Electronic Properties and Molecular Conformation

  • Bis-(4-mercaptophenyl)-ether (BPE) :
    BPE, a thiol-rich analog, exhibits HOMO and LUMO energies of approximately -1.25 eV and 2.00 eV, respectively, with a bandgap of ~3.25 eV. Its electronic transport properties are highly conformation-dependent; molecular junctions with phenyl ring angles <90° show enhanced conductance due to improved orbital alignment .

    • Key Difference : The absence of fluorine in BPE reduces its electrochemical stability compared to fluorinated analogs.
  • 2-Fluoroethyl 4-Mercaptophenyl Ether: The fluorine atom in the 2-fluoroethyl group likely lowers the HOMO energy (increasing oxidation resistance) and modifies charge transport via polar C-F bonds.
Compound HOMO (eV) LUMO (eV) Bandgap (eV) Conductance Dependency Reference
Bis-(4-mercaptophenyl)-ether -1.25 2.00 3.25 Molecular conformation
Diphenyl-ether -1.25 2.00 3.25 Electrode coupling

Electrochemical Performance in Fluorinated Ethers

Fluorinated ether solvents like bis(2-fluoroethyl) ether (BFE) demonstrate superior ionic conductivity (e.g., 5.2 mS/cm at -40°C) and oxidation stability (>4.5 V vs. Li+/Li) compared to non-fluorinated analogs (e.g., diethyl ether, DEE). This is attributed to fluorine’s ability to weaken Li+-solvent interactions and stabilize electrolyte decomposition .

Fluorinated Ether Ionic Conductivity (-40°C) Oxidation Stability (V) Key Advantage Reference
Bis(2-fluoroethyl) ether 5.2 mS/cm >4.5 Low-temperature performance
Diethyl ether (DEE) <1 mS/cm <3.0 Poor stability

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